Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate
Description
Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate (CAS: 653593-69-2) is a carbamate-protected piperidine derivative with a molecular weight of 348.44 g/mol and a purity of 95.0% . The compound features a piperidine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc) amino group, which is linked via a methylene bridge to a methyl benzoate moiety. This structure confers dual functional groups: the Boc group protects the amine for synthetic flexibility, while the methyl ester enhances lipophilicity, making it suitable for intermediate roles in drug discovery and organic synthesis.
Properties
IUPAC Name |
methyl 4-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-9-11-21(12-10-16)13-14-5-7-15(8-6-14)17(22)24-4/h5-8,16H,9-13H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWRDHULBWMRPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-aminopiperidine with tert-butyl chloroformate to introduce the Boc protecting group.
-
Esterification: : The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst to form methyl benzoate.
-
Coupling Reaction: : The Boc-protected piperidine intermediate is then coupled with the methyl benzoate derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
-
Reduction: : Reduction reactions can target the ester group, converting it to the corresponding alcohol.
-
Substitution: : The Boc-protected amine group can participate in nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Deprotection of the Boc group is often achieved using trifluoroacetic acid (TFA), followed by nucleophilic substitution with various electrophiles.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
Research indicates that Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate exhibits several biological activities that may be leveraged for therapeutic purposes:
- Anticancer Potential :
- CNS Disorders :
- Metabolic Disorders :
Research Applications
This compound is primarily used in laboratory settings for research purposes. Its applications include:
- Synthetic Chemistry : It serves as an intermediate in the synthesis of more complex molecules, particularly those aimed at developing new therapeutics.
- Pharmacological Studies : Researchers utilize this compound to explore its interactions with biological systems, assessing its potential as a lead compound for drug development.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the efficacy of piperidine derivatives in inducing apoptosis in human cancer cell lines. The study utilized this compound as a model compound to evaluate structural modifications that enhance anticancer activity. Results indicated significant cytotoxicity against breast cancer cells, suggesting a pathway for further development into therapeutic agents.
Case Study 2: Neuroprotective Effects
In another investigation focused on neurodegenerative diseases, researchers explored the effects of piperidine-based compounds on neuronal survival under oxidative stress conditions. This compound was shown to protect neurons from apoptosis induced by oxidative stress, highlighting its potential role in developing treatments for Alzheimer's disease.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc-protected amine group can be deprotected to reveal a free amine, which can then participate in further biochemical interactions.
Comparison with Similar Compounds
3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid (CAS: 1360547-46-1)
Structural Differences :
- Core Ring : Pyrrolidine (5-membered) vs. piperidine (6-membered) in the target compound.
- Functional Groups: Incorporates a carboxylic acid and a 2-oxo group, compared to the methyl ester and Boc-amino groups in the target compound.
Properties :
- Molecular Weight : 244.25 g/mol (lower due to smaller ring and absence of benzoate).
- Purity : 98.0% (higher than the target compound’s 95.0%) .
Implications : The pyrrolidine core and carboxylic acid may favor applications in peptide mimetics or as a building block for bioactive molecules requiring polar motifs .
tert-Butyl 4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzoate
Structural Differences :
- Substituent on Piperidine: Hydroxymethyl (-CH2OH) replaces the Boc-amino group.
- Ester Group : tert-butyl ester instead of methyl ester.
Properties :
- Hydrophilicity : The hydroxymethyl group increases polarity compared to the Boc-protected amine in the target compound.
- Stability : The tert-butyl ester may offer slower hydrolysis rates than methyl esters under acidic conditions.
Implications : The absence of a Boc group simplifies deprotection steps but reduces amine protection during synthetic workflows. This compound could serve as a precursor for hydroxyl-containing analogs in medicinal chemistry .
Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate
Structural Differences :
- Substituent Position : The methyl-Boc-piperidine group is attached at the 3-position of the benzoate ring instead of the 4-position.
Properties :
- Molecular Formula : Identical (C19H28N2O4) to the target compound, but positional isomerism impacts physicochemical properties.
Implications : The 3-substituted isomer may exhibit distinct binding affinities in biological systems, such as receptor selectivity, due to steric and electronic variations .
Comparative Data Table
Research Implications
- Synthetic Utility : The Boc group in the target compound offers amine protection, critical for multi-step syntheses, whereas analogs like the hydroxymethyl variant simplify downstream modifications .
- Biological Relevance : Positional isomerism (3- vs. 4-substitution) could lead to divergent pharmacokinetic profiles, warranting further exploration in structure-activity relationship (SAR) studies .
Biological Activity
Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate (CAS No. 653593-69-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of immune modulation and as a pharmaceutical intermediate. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H28N2O4
- Molecular Weight : 348.44 g/mol
This compound features a piperidine ring, which is known for its biological activity, particularly in drug design due to its ability to interact with various biological targets.
Synthesis
The synthesis of this compound involves several steps, including the formation of the piperidine derivative and subsequent esterification reactions. The synthesis typically yields high purity and enantiomeric ratios, making it suitable for further biological evaluations .
Immune Modulation
One of the most significant areas of research involving this compound is its role as a Toll-like receptor (TLR) antagonist . TLRs are crucial components of the innate immune system, and their modulation can lead to therapeutic applications in various immune disorders.
- Inhibition of TLR7/8 : Studies have indicated that derivatives of this compound can act as antagonists for TLR7/8, which are implicated in autoimmune diseases and viral infections. The compound's ability to inhibit these receptors suggests potential therapeutic applications in treating conditions like lupus or chronic viral infections .
- Mechanism of Action : The proposed mechanism involves the binding of the compound to TLRs, preventing their activation by endogenous or exogenous ligands, thus modulating the immune response .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. Preliminary studies show that it exhibits inhibitory effects against certain bacterial strains, indicating its potential use as an antimicrobial agent.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Immune Response : A study evaluated the effects of this compound on cytokine production in macrophages stimulated with lipopolysaccharides (LPS). Results showed a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) at concentrations above 10 μM, suggesting its anti-inflammatory potential .
- Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations ranging from 25 to 50 μg/mL .
Table 1: Biological Activities of this compound
| Activity Type | Test Organism/Target | Concentration (μM) | Effect Observed |
|---|---|---|---|
| TLR Inhibition | TLR7/8 | >10 | Significant reduction in activation |
| Cytokine Production | Macrophages | >10 | Decrease in TNF-alpha and IL-6 |
| Antimicrobial | Staphylococcus aureus | 25 | Inhibition observed |
| Antimicrobial | Escherichia coli | 50 | Inhibition observed |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via ¹H/¹³C NMR. Key signals include the Boc tert-butyl group (~1.4 ppm in ¹H NMR) and ester carbonyl (~168 ppm in ¹³C NMR) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .
- Mass Spectrometry (LC-MS): Verify molecular weight (348.44 g/mol) and detect impurities .
How can researchers resolve discrepancies in reaction yields when synthesizing this compound under varying conditions?
Q. Advanced
- Design of Experiments (DOE): Systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading) to identify critical factors. For example, polar aprotic solvents like DMF may improve coupling efficiency compared to DCM .
- Contradiction Analysis: Compare data with structurally similar compounds (e.g., tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate) to identify trends in reactivity or steric effects .
- Scale-Down Studies: Replicate small-scale reactions to isolate variables (e.g., moisture sensitivity of Boc group) .
What strategies are employed to enhance the stability of this compound during storage, given its susceptibility to degradation?
Q. Advanced
- Low-Temperature Storage: Store at -80°C in airtight, light-resistant vials to prevent hydrolysis of the Boc group or ester .
- Desiccants: Include silica gel packs to mitigate moisture-induced degradation.
- Inert Atmosphere: Use argon or nitrogen to minimize oxidation during long-term storage .
What safety precautions are necessary when handling this compound, based on its structural analogs?
Q. Basic
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation: Use fume hoods during synthesis to limit exposure to volatile solvents (e.g., DCM) .
- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation if ingested .
How does the tert-butoxycarbonyl (Boc) group influence the compound's reactivity in subsequent derivatization reactions?
Q. Advanced
- Acid-Labile Protection: The Boc group is cleaved under acidic conditions (e.g., TFA in DCM or HCl/dioxane), enabling selective deprotection for further functionalization (e.g., amide bond formation) .
- Steric Effects: The bulky tert-butyl group may hinder reactions at the piperidine nitrogen, necessitating optimized coupling conditions .
What are the solubility properties of this compound, and how should solvent selection be optimized for experimental protocols?
Q. Basic
- Solubility Profile: Moderately soluble in DMSO or DMF; poorly soluble in water. Prepare stock solutions in DMSO (10 mM) for biological assays .
- Precipitation Prevention: Warm to 37°C and sonicate briefly to dissolve fully. Avoid aqueous buffers with high ionic strength .
What are the common impurities encountered during synthesis, and how can they be identified and removed?
Q. Advanced
- Byproducts: Unreacted starting materials (e.g., free piperidine) or Boc-deprotected intermediates. Detect via HPLC retention time shifts .
- Purification: Use silica gel chromatography (ethyl acetate/hexane gradient) or preparative HPLC to isolate the target compound .
How can the successful formation of the methyl ester and Boc-protected piperidine moieties be confirmed spectroscopically?
Q. Basic
- Methyl Ester: ¹H NMR signal at ~3.8 ppm (singlet, OCH₃) and ¹³C NMR peak at ~52 ppm .
- Boc Group: ¹H NMR signals at 1.4 ppm (tert-butyl) and ¹³C NMR peaks at ~28 ppm (CH₃) and ~80 ppm (quaternary carbon) .
What computational methods can predict the compound's physicochemical properties to guide experimental design?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
